3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
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Overview
Description
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxy-methylphenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxy-methylphenyl groups can influence its binding affinity and specificity towards these targets. The propenone linkage may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxy and methyl groups, which may affect its reactivity and biological activity.
3-(4-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: The bromine atom is positioned differently, potentially altering its chemical and biological properties.
3-(3-Chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: Substitution of bromine with chlorine, which may result in different reactivity and applications.
Uniqueness
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
539857-05-1 |
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Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-11-5-7-15(18)14(9-11)16(19)8-6-12-3-2-4-13(17)10-12/h2-10,18H,1H3 |
InChI Key |
WSYHMFMMQSFAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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